3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid
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Overview
Description
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C14H16N2O5S and a molecular weight of 324.35 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a carbamoyl group attached to a 2,6-dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid typically involves the reaction of 2,6-dimethylaniline with thiazolidine-2,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dicarboxylic acid: A related compound with similar structural features but lacking the 2,6-dimethylphenyl carbamoyl group.
2,6-Dimethylphenylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.
Uniqueness
3-[(2,6-Dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid is unique due to the combination of its thiazolidine ring and the 2,6-dimethylphenyl carbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-7-4-3-5-8(2)10(7)15-14(21)16-9(12(17)18)6-22-11(16)13(19)20/h3-5,9,11H,6H2,1-2H3,(H,15,21)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGSPPUDHAFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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